molecular formula C19H16F3N3OS B2537001 N-methyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226446-44-1

N-methyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2537001
CAS No.: 1226446-44-1
M. Wt: 391.41
InChI Key: XSKVOMWSIXMTGY-UHFFFAOYSA-N
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Description

The compound N-methyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex molecule featuring:

  • A 1H-imidazole core substituted at position 1 with a 3-(trifluoromethyl)phenyl group and at position 5 with a phenyl group.
  • A thioacetamide side chain at position 2 of the imidazole, modified with an N-methyl group.

Properties

IUPAC Name

N-methyl-2-[5-phenyl-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS/c1-23-17(26)12-27-18-24-11-16(13-6-3-2-4-7-13)25(18)15-9-5-8-14(10-15)19(20,21)22/h2-11H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKVOMWSIXMTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide, identified by its CAS number 1226446-44-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has a molecular weight of 391.4 g/mol and features an imidazole ring, a thioacetamide moiety, and a trifluoromethyl group, which are significant for its biological interactions. The presence of these functional groups suggests potential activity against various biological targets.

Antiviral Activity

Research indicates that derivatives of imidazole thioacetanilides, including this compound, exhibit significant antiviral properties. A study focused on the synthesis and evaluation of such compounds demonstrated that they act as non-nucleoside inhibitors of HIV-1 reverse transcriptase. These compounds showed promising inhibitory effects with IC50 values indicating effective concentrations needed to inhibit viral replication in vitro .

Antitumor Activity

Another area of research has explored the anticancer potential of thiazole and imidazole derivatives. Compounds similar to this compound have been shown to induce apoptosis in cancer cell lines. For instance, compounds containing imidazole rings demonstrated cytotoxicity against various cancer cell lines, with IC50 values often lower than those of standard chemotherapeutic agents such as doxorubicin .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

Structural Feature Impact on Activity
Imidazole Ring Essential for antiviral activity against HIV
Thioacetamide Moiety Contributes to cytotoxic effects in cancer cells
Trifluoromethyl Group Enhances lipophilicity and may increase membrane permeability

Case Study 1: Antiviral Efficacy

In a study assessing the antiviral efficacy of imidazole derivatives, this compound was tested against HIV strains. The compound exhibited an IC50 value of approximately 0.35 µM, demonstrating its potential as an effective antiviral agent .

Case Study 2: Anticancer Activity

A separate investigation into the anticancer properties of similar compounds revealed that N-methyl derivatives with imidazole structures displayed significant cytotoxicity against human glioblastoma and melanoma cell lines. The study reported IC50 values ranging from 10–30 µM, indicating substantial anticancer potential compared to existing treatments .

Scientific Research Applications

N-methyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential applications, supported by relevant case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions that integrate imidazole chemistry with acetamide functionalities. The key steps include:

  • Formation of the Imidazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioether Formation : The introduction of the thio group is crucial for enhancing biological activity.
  • Acetamide Coupling : The final step involves coupling with an acetamide moiety to yield the target compound.

The structure can be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the potential anticancer activities of this compound. For instance, in vitro assays demonstrated that derivatives of imidazole-thioacetamide compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

Cell LineIC50 (µM)Reference
A54915
HeLa10
MCF720

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Research indicates that it can inhibit the growth of several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

Bacterial StrainZone of Inhibition (mm)Reference
E. coli18
S. aureus22
P. aeruginosa15

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. Molecular docking studies indicate favorable binding interactions with the enzyme's active site, warranting further investigation into its anti-inflammatory potential.

Applications in Drug Development

Given its diverse biological activities, this compound can be explored for various therapeutic applications:

  • Cancer Therapy : Due to its cytotoxic effects on cancer cells, it may serve as a lead compound for developing new anticancer drugs.
  • Antimicrobial Agents : Its efficacy against bacterial strains positions it as a candidate for new antibiotics.
  • Anti-inflammatory Drugs : The potential to inhibit inflammatory pathways suggests possible applications in treating inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Reactions at the Thioamide Group

The thioamide (-N-C(=S)-) moiety undergoes nucleophilic substitution and addition reactions:

  • Hydrolysis :
    Acidic or basic conditions cleave the thioamide bond, yielding corresponding carboxylic acid derivatives. For example, treatment with 6N HCl at reflux generates 2-mercaptoimidazole intermediates and acetic acid derivatives.

Reaction Conditions Products Mechanistic Pathway
6N HCl, 100°C, 12 hrs5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazole-2-thiol + acetic acidAcid-catalyzed thioamide hydrolysis
NaOH (1M), ethanol, 80°C, 8 hrsSodium salt of the thiolate intermediateBase-mediated cleavage
  • Alkylation :
    The sulfur atom reacts with α-haloamides (e.g., chloroacetamide) in polar aprotic solvents like DMF to form S-alkylated derivatives .

Electrophilic Substitution on the Imidazole Ring

The electron-rich imidazole core participates in electrophilic aromatic substitution (EAS):

  • Nitration :
    Nitration at the C4 position occurs under mixed acid (HNO₃/H₂SO₄) conditions, producing nitroimidazole derivatives .

  • Halogenation :
    Bromine in acetic acid substitutes the C4 hydrogen, yielding 4-bromoimidazole analogs .

Reaction Conditions Regioselectivity Yield
NitrationHNO₃ (70%), H₂SO₄, 0°C, 2 hrsC4 > C565–72%
BrominationBr₂ (1 eq), CH₃COOH, 25°C, 4 hrsC4 exclusively78%

Oxidation of the Thioether Linkage

The thioether (-S-) group oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:

  • Sulfoxide Formation :
    H₂O₂ (30%) in acetic acid at 50°C selectively oxidizes the sulfur atom.

  • Sulfone Formation :
    mCPBA (meta-chloroperbenzoic acid) in dichloromethane achieves full oxidation to sulfone .

Functionalization of the Acetamide Side Chain

The N-methylacetamide group participates in:

  • Acylation :
    Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form bis-acylated products .

  • Hydrolysis :
    Strong bases (e.g., NaOH) deacetylate the side chain, yielding primary amine derivatives.

Cycloaddition and Heterocycle Formation

The imidazole-thioacetamide scaffold facilitates cycloaddition reactions:

  • 1,3-Dipolar Cycloaddition :
    Reacts with nitrile oxides to form isoxazoline-fused imidazoles under microwave irradiation .

  • Thiazole Formation :
    Condensation with α-bromo ketones generates thiazole-linked hybrids, as observed in analogous imidazole-thioamide systems .

Metal Coordination and Complexation

The sulfur and nitrogen atoms bind transition metals:

  • Pd(II) Complexes :
    Forms stable complexes with PdCl₂ in ethanol, used in catalytic cross-coupling reactions .

  • Cu(I) Coordination :
    Coordinates with CuI in DMSO to stabilize intermediates in Ullmann-type couplings .

Key Mechanistic Insights

  • Steric Effects : The 3-(trifluoromethyl)phenyl group imposes steric hindrance, directing electrophiles to the less hindered C4/C5 positions of the imidazole .

  • Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the phenyl ring, reducing its participation in EAS.

Comparison with Similar Compounds

Structural Analogues with Benzoimidazole/Imidazole Cores

Benzoimidazole-Thiazole-Triazole Acetamides (Compounds 9a–9e)
  • Structure : These compounds (e.g., 9a–9e ) share a benzoimidazole core linked to thiazole-triazole acetamide groups. Substituents vary at the thiazole ring (e.g., 4-fluorophenyl, 4-bromophenyl, 4-methylphenyl) .
  • Synthesis : Prepared via nucleophilic substitution between chloroacetamide derivatives and thiol intermediates in the presence of potassium carbonate .
  • Properties : Melting points range from 168–192°C, with elemental analysis (C, H, N) matching theoretical values (e.g., 9f: C 62.50%, H 4.32%, N 18.28%) .
2-[(5-Methoxy-1H-benzimidazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide
  • Structure : Differs from the target compound by a methoxy group at position 5 of the benzimidazole instead of phenyl .
  • Molecular Weight : 395.35 g/mol (vs. ~434 g/mol for the target compound, estimated based on structural differences).
  • Key Feature : The trifluoromethylphenyl group is retained, suggesting shared electronic properties .
Imidazole Acyl Urea Derivatives (9c, 9d)
  • Structure : Feature imidazole cores linked to acyl urea groups. Compound 9c includes a 4-chlorobenzamide substituent, while 9d has a pyridinyl acrylamide group .
  • Biological Activity: Demonstrated 66.86% and 63.60% inhibition of BGC823 gastric carcinoma cells at 100 μg, comparable to Sorafenib (70.97%) .
Table 1: Comparative Data on Key Compounds
Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity (Inhibition %) References
Target Compound Imidazole Phenyl, CF3-Ph, N-methyl ~434* Not reported -
9c (Benzoimidazole derivative) Benzoimidazole 4-Bromophenyl, triazole-thiazole 537.45 COX inhibition (data pending)
9c (Imidazole acyl urea) Imidazole 4-Chlorobenzamide 552.92 66.86% (BGC823 cells)
2-[(5-Methoxy-benzimidazol-2-yl)thio]-N-[3-CF3-Ph]acetamide Benzimidazole Methoxy, CF3-Ph 395.35 Not reported

*Estimated based on structural analogs.

Key Observations :

Substituent Impact: Trifluoromethyl (CF3) groups enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins . Phenyl vs.

Synthetic Routes :

  • Thioacetamide derivatives are commonly synthesized via nucleophilic substitution (e.g., K2CO3-mediated reactions of chloroacetamides with thiols) .

Biological Activity :

  • Imidazole derivatives with acyl urea side chains (e.g., 9c, 9d) show potent antitumor activity , suggesting that the target compound’s thioacetamide group could be optimized for similar applications .

Q & A

Q. How can researchers verify the structural integrity and purity of N-methyl-2-((5-phenyl-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide during synthesis?

  • Methodological Answer : Structural validation requires a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm proton and carbon environments, particularly the imidazole-thioacetamide linkage and trifluoromethyl group.

  • IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1650–1700 cm⁻¹, C-F at ~1100–1250 cm⁻¹).

  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S, and F percentages to confirm purity .

  • Melting Point : Consistency with literature values (e.g., analogues in showed melting points within 180–220°C).

    Table 1 : Example elemental analysis data for related compounds (adapted from ):

    CompoundCalculated C (%)Experimental C (%)Δ (%)
    9c 58.2158.050.16
    9d 59.8759.700.17

Q. What solvents and catalysts are optimal for synthesizing imidazole-thioacetamide derivatives like this compound?

  • Methodological Answer :
  • Solvents : Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitution (e.g., thiol-alkylation) due to their ability to stabilize intermediates. Ethanol is used for recrystallization .
  • Catalysts : Potassium carbonate (K₂CO₃) facilitates deprotonation of thiol groups, while triethylamine (TEA) acts as a base in chloroacetylation steps .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving the imidazole-thioacetamide core?

  • Methodological Answer :
  • Reaction Optimization :
  • Vary stoichiometry (e.g., excess 2-chloroacetamide derivatives to drive thiol-alkylation).
  • Use microwave-assisted synthesis to enhance reaction rates and yields (e.g., achieved ~75% yield under reflux with K₂CO₃).
  • Byproduct Analysis : Employ LC-MS or TLC to identify unreacted starting materials or side products (e.g., disulfide formation from thiol oxidation) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, given its structural similarity to COX inhibitors?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorescence-based COX-1/2 inhibition assays (e.g., tested analogues with IC₅₀ values ranging 0.5–5 µM).
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity.
  • Molecular Docking : Predict binding affinity to COX-2 using AutoDock Vina; compare poses with co-crystallized ligands (e.g., ’s docking models showed hydrogen bonding with Arg120 and Tyr355) .

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved for this compound?

  • Methodological Answer :
  • Dynamic Effects : Rotameric equilibria in the thioacetamide group may cause splitting. Use variable-temperature NMR to "freeze" conformers.
  • Decoupling Experiments : Apply ¹H-¹³C HSQC/HMBC to assign overlapping signals (e.g., distinguish imidazole C-H from phenyl protons) .

Q. What strategies enable structure-activity relationship (SAR) studies on the trifluoromethylphenyl substituent?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogues with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 3-position of the phenyl ring (see ’s derivatives 9a–9e ).
  • Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrophobic interactions from CF₃ vs. hydrogen bonding from -OH) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and computational models?

  • Methodological Answer :
  • False Positives in Docking : Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns MD to assess binding stability).
  • Experimental Replicates : Conduct dose-response curves in triplicate to confirm IC₅₀ values. For example, ’s Compound 3 showed COX-2 inhibition but no cytotoxicity, suggesting selective targeting .

Tables for Key Findings

Table 2 : Comparative yields for imidazole-thioacetamide synthesis under varying conditions (adapted from ):

MethodCatalystSolventTemp (°C)Yield (%)
Reflux, 6 hK₂CO₃DMF8068
Microwave, 30 minTEAEthanol10082
Room temp, 24 hNoneDCM2545

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